(2,4-Dimethyl-5-hydroxyphenyl)trimethylammonium bromide
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Overview
Description
(5-hydroxy-2,4-dimethylphenyl)-trimethylazanium bromide is a quaternary ammonium compound with a phenolic structure. This compound is characterized by the presence of a hydroxyl group at the 5th position and two methyl groups at the 2nd and 4th positions on the phenyl ring, along with a trimethylazanium group attached to the phenyl ring, and a bromide counterion. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-hydroxy-2,4-dimethylphenyl)-trimethylazanium bromide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is to react 5-hydroxy-2,4-dimethylphenol with trimethylamine in the presence of a brominating agent such as hydrobromic acid. The reaction is carried out under reflux conditions to ensure complete quaternization.
Industrial Production Methods
In industrial settings, the production of (5-hydroxy-2,4-dimethylphenyl)-trimethylazanium bromide can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of supercritical fluid technology has also been explored for the synthesis of quaternary ammonium compounds, offering advantages such as faster reaction rates and environmentally friendly processes .
Chemical Reactions Analysis
Types of Reactions
(5-hydroxy-2,4-dimethylphenyl)-trimethylazanium bromide undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide, cyanide, or thiolate ions can replace the bromide ion under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted quaternary ammonium compounds.
Scientific Research Applications
(5-hydroxy-2,4-dimethylphenyl)-trimethylazanium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of membrane transport and ion channel function.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in the formulation of cleaning agents and antiseptics.
Mechanism of Action
The mechanism of action of (5-hydroxy-2,4-dimethylphenyl)-trimethylazanium bromide involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. The trimethylazanium group interacts with negatively charged components of the cell membrane, while the phenolic hydroxyl group may contribute to oxidative stress within the cell .
Comparison with Similar Compounds
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide: Used in similar applications but with a longer alkyl chain.
Chlorhexidine: A bisbiguanide with broader antimicrobial activity.
Uniqueness
(5-hydroxy-2,4-dimethylphenyl)-trimethylazanium bromide is unique due to its specific substitution pattern on the phenyl ring, which may confer distinct physicochemical properties and biological activities compared to other quaternary ammonium compounds .
Properties
CAS No. |
63977-52-6 |
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Molecular Formula |
C11H18BrNO |
Molecular Weight |
260.17 g/mol |
IUPAC Name |
(5-hydroxy-2,4-dimethylphenyl)-trimethylazanium;bromide |
InChI |
InChI=1S/C11H17NO.BrH/c1-8-6-9(2)11(13)7-10(8)12(3,4)5;/h6-7H,1-5H3;1H |
InChI Key |
MKHNHUAKANLVLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](C)(C)C)O)C.[Br-] |
Origin of Product |
United States |
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